2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole
Overview
Description
“2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole” is an organic compound that contains a bromomethyl group (-CH2Br) and a phenylsulfonyl group (-SO2C6H5) attached to an indole ring . The compound is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound could involve the reaction of bromomethyl phenyl sulfone with potassium thiophenoxide in dimethyl formamide, yielding phenylthiomethyl phenyl sulfone . It also undergoes disproportionation with KOH in DMSO at room temperature to yield methyl phenyl sulfone and dibromomethyl phenyl sulfone .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring at the 2-position is a bromomethyl group (-CH2Br). Also attached to the indole ring at the 1-position is a phenylsulfonyl group (-SO2C6H5) .
Chemical Reactions Analysis
The bromomethyl group in “this compound” is a good leaving group, making it susceptible to nucleophilic substitution reactions . The phenylsulfonyl group is a strong electron-withdrawing group, which could potentially influence the reactivity of the molecule .
Scientific Research Applications
Nucleophilic Addition Reactions
2-Nitro-1-(phenylsulfonyl)indole, a related compound, has been used in nucleophilic addition reactions to afford 3-substituted-2-nitroindoles, contributing to the synthesis of novel indole compounds (Pelkey, Barden, & Gribble, 1999).
Organocuprate Reactions
1,2-Bis(phenylsulfonyl)indole, another derivative, serves as an acceptor of organocuprate nucleophiles, showing the potential for nucleophilic addition to the indole core (Gribble et al., 2010).
Synthesis of Indole Derivatives
The compound has been utilized in the synthesis of various indole derivatives, including those with amino- and sulfur-containing substituents (Unangst, Connor, & Stabler, 1987).
Crystal Structure Analysis
The crystal structures of several (phenylsulfonyl)indole derivatives have been determined, offering insights into molecular geometry and interactions (Jasinski, Rinderspacher, & Gribble, 2009).
Density Functional Theory Calculations
Density Functional Theory (DFT) calculations have been performed on derivatives of 1-(phenylsulfonyl)indole, contributing to the understanding of molecular orbital energies and electronic excitation transitions (Mannes et al., 2017).
Direct Lithiation Route
A direct lithiation route has been developed for 2-acyl-1-(phenylsulfonyl)indoles, demonstrating an efficient method for synthesizing these compounds (Jiang & Gribble, 2002).
Sulfonation Studies
Research on the sulfonation of 1-phenylsulfonyl-1H-indoles has led to the development of a protocol for synthesizing corresponding sulfonyl chloride derivatives, relevant in the synthesis of sulfonamide derivatives (Janosik et al., 2006).
Safety and Hazards
Future Directions
The future directions for “2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole” could involve further exploration of its potential biological activities, given the known activities of compounds containing phenylboronic acid or sulfonylurea groups . Additionally, its reactivity could be explored further to develop new synthetic methods.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-(bromomethyl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c16-11-13-10-12-6-4-5-9-15(12)17(13)20(18,19)14-7-2-1-3-8-14/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYPBRKVYRCLJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379903 | |
Record name | 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337508-54-0 | |
Record name | 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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